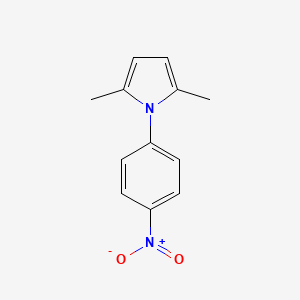

2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole

説明

Overview of Pyrrole (B145914) Heterocycles in Organic Chemistry Research

Pyrrole is an aromatic heterocyclic compound featuring a five-membered ring composed of four carbon atoms and one nitrogen atom, with the chemical formula C₄H₅N. britannica.comwikipedia.org This fundamental structure is a cornerstone in organic chemistry, serving as a vital building block in the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com The pyrrole ring system is a prevalent motif in numerous essential natural products, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. numberanalytics.comekb.eg

Structurally, the pyrrole ring is planar, and the lone pair of electrons on the nitrogen atom participates in the π-electron system, creating an aromatic sextet that confers stability. wikipedia.orgnumberanalytics.comlibretexts.org This electron-rich nature makes pyrrole and its derivatives particularly reactive towards electrophilic substitution, typically at the carbon atoms adjacent to the nitrogen. numberanalytics.comnumberanalytics.com This inherent reactivity, combined with its structural presence in vital biological molecules, has cemented pyrrole as a subject of intense research in synthetic and medicinal chemistry.

Importance of Pyrrole Derivatives in Advanced Chemical and Biological Research

The versatility of the pyrrole scaffold has led to the development of a vast array of derivatives with significant applications in both chemical and biological research. By modifying the pyrrole ring with various functional groups, scientists can fine-tune the molecule's properties to achieve desired outcomes. These derivatives are of considerable interest in drug discovery, with many exhibiting a wide spectrum of biological activities. researchgate.net

Pyrrole-containing compounds have been developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. ekb.egnih.govresearchgate.net For example, Atorvastatin (Lipitor®), a widely prescribed lipid-lowering drug, features a pyrrole core. ekb.eg Furthermore, Sunitinib, an anticancer drug, is another example of a pyrrole derivative used in therapy. nih.govmdpi.com Beyond pharmaceuticals, these derivatives are crucial in materials science, where they are investigated for use in conductive polymers, dyes, and organic light-emitting diodes (OLEDs). numberanalytics.comontosight.ai The ability to substitute the nitrogen atom (N-substitution) is a particularly powerful strategy for creating novel compounds with unique electronic and biological profiles. mdpi.comnih.gov

Specific Research Focus on 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole

Within the extensive family of pyrrole derivatives, this compound (CAS Number: 5044-22-4) has garnered specific research attention. sigmaaldrich.com This compound is characterized by a central pyrrole ring with methyl groups at the 2 and 5 positions and a 4-nitrophenyl group attached to the nitrogen atom. ontosight.ai The presence of the electron-withdrawing nitro group on the phenyl substituent significantly influences the electronic properties of the pyrrole ring, making it a versatile building block and a compound of interest for its potential biological activities.

Research into this specific molecule explores its synthesis, structural characteristics, and potential applications. Studies have pointed towards its potential antimicrobial properties and cytotoxic effects against certain cancer cell lines. Its synthesis is commonly achieved through the Paal-Knorr condensation reaction, a reliable method for forming pyrrole rings, by reacting 2,5-hexanedione (B30556) with 4-nitroaniline (B120555). rsc.org The unique combination of the dimethylated pyrrole ring and the nitrophenyl substituent provides a distinct chemical architecture for further investigation in medicinal chemistry and materials science.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| CAS Number | 5044-22-4 | sigmaaldrich.comnih.govscbt.com |

| Molecular Formula | C₁₂H₁₂N₂O₂ | nih.govscbt.com |

| Molecular Weight | 216.24 g/mol | nih.govscbt.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 144–146°C |

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethyl-1-(4-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-3-4-10(2)13(9)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJRCFOGAIXRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332600 | |

| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-22-4 | |

| Record name | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,5 Dimethyl 1 4 Nitrophenyl 1h Pyrrole

Paal-Knorr Condensation as a Primary Synthetic Strategy

The Paal-Knorr synthesis is a robust and widely employed method for the formation of pyrrole (B145914) rings. wikipedia.orgorganic-chemistry.org The fundamental reaction for the synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole involves the reaction of hexane-2,5-dione with 4-nitroaniline (B120555), leading to the formation of the pyrrole ring through a dehydrative cyclization process. mdpi.comwikipedia.org While the reaction can proceed without a catalyst, the use of catalysts is crucial for achieving high yields and reaction rates under milder conditions. mdpi.comrsc.org

Catalyst Development and Optimization for Paal-Knorr Synthesis

The development of effective catalysts is central to optimizing the Paal-Knorr synthesis of this compound. Research has explored both homogeneous and heterogeneous catalysis, aiming for high efficiency, selectivity, and sustainability. mdpi.comrsc.org

Homogeneous catalysts, which exist in the same phase as the reactants, have been widely used in Paal-Knorr reactions. These typically include Brønsted and Lewis acids. researchgate.net

Brønsted Acids: Simple Brønsted acids such as hydrochloric acid (HCl), p-toluenesulfonic acid (p-TSA), and sulfuric acid (H₂SO₄) have been traditionally used to catalyze the Paal-Knorr synthesis. chemistry-online.comrgmcet.edu.in While effective in promoting the reaction, they often require harsh conditions and can lead to difficulties in product separation and catalyst recovery. researchgate.netrgmcet.edu.in

Organocatalysts: In the pursuit of greener and milder reaction conditions, various organocatalysts have been investigated for the Paal-Knorr synthesis of N-aryl pyrroles. These catalysts are typically metal-free and can operate under milder conditions. Examples of organocatalysts that have been successfully employed in Paal-Knorr reactions include:

Proline: This amino acid has been shown to be an effective catalyst for the synthesis of highly substituted pyrroles. rsc.org

Vitamin B1: This readily available vitamin has been used as a metal-free organocatalyst for greener Paal-Knorr pyrrole synthesis. rsc.org

Naturally Occurring Organic Acids: Acids like citric acid and tartaric acid have been utilized as bioderived and environmentally benign catalysts. researchgate.netresearchgate.net

These organocatalytic systems offer advantages in terms of lower toxicity and often milder reaction conditions, aligning with the principles of green chemistry. rsc.org

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of easy separation, reusability, and often milder reaction conditions. mdpi.com

Aluminas: Commercially available aluminas have been demonstrated as effective and low-cost catalysts for the solvent-free Paal-Knorr synthesis of N-substituted pyrroles, including this compound. mdpi.com The catalytic activity of alumina (B75360) is attributed to the presence of both Brønsted and Lewis acid sites on its surface, which facilitate the condensation and dehydration steps of the reaction. mdpi.com One study found that CATAPAL 200, a specific type of alumina, provided a 77% yield of this compound under solvent-free conditions at 60°C in 45 minutes. dntb.gov.ua The high percentage of Brønsted–Lewis acid sites and the pore diameter of the alumina are believed to be crucial factors in its catalytic efficiency. mdpi.com

Smectite Clays (B1170129): Smectite clays, such as montmorillonite (B579905), are naturally occurring aluminosilicates that have garnered attention as green and reusable heterogeneous Lewis acid catalysts for the Paal-Knorr synthesis. semanticscholar.orgbohrium.com These clays can effectively catalyze the reaction under solvent-free grinding conditions, offering an environmentally friendly and economically attractive protocol. semanticscholar.org The acidic nature of the clay surface promotes the cyclocondensation reaction. semanticscholar.org

MIL-53(Al): The metal-organic framework (MOF) MIL-53(Al) has emerged as a highly efficient and reusable heterogeneous catalyst for the Paal-Knorr synthesis of various pyrroles, including this compound. rsc.org This catalyst has been shown to provide high yields in short reaction times under solvent-free sonication conditions. rsc.org For the synthesis of the target compound, MIL-53(Al) demonstrated a 96% yield. rsc.org The catalytic activity of MIL-53(Al) is attributed to the Lewis acidic aluminum centers within its structure. rsc.org A key advantage of MIL-53(Al) is its high stability and the ability to be recovered and reused multiple times without a significant loss of catalytic activity. rsc.org

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| CATAPAL 200 (Alumina) | Solvent-free, 60°C, 45 min | 77 | dntb.gov.ua |

| MIL-53(Al) | Solvent-free, Sonication | 96 | rsc.org |

The generally accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. wikipedia.orguctm.edu This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orguctm.edu Subsequent dehydration of this intermediate leads to the formation of the aromatic pyrrole ring. wikipedia.orguctm.edu

In the context of the synthesis of this compound, the electron-withdrawing nitro group on the aniline (B41778) ring influences the nucleophilicity of the amine. organic-chemistry.org Mechanistic studies on related systems suggest that the p-nitrophenyl group can have a positive effect on the reaction rate. organic-chemistry.org

Catalytic Mechanism:

Lewis Acid Catalysis (e.g., Aluminas, Smectite Clays, MIL-53(Al)): The Lewis acid sites on the catalyst surface are believed to coordinate with the carbonyl oxygen atoms of hexane-2,5-dione. This coordination enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by the 4-nitroaniline. The catalyst also facilitates the subsequent dehydration steps.

Brønsted Acid Catalysis: Brønsted acids protonate the carbonyl groups, thereby activating them for nucleophilic attack by the amine. wikipedia.org

Computational studies, such as Density Functional Theory (DFT), on the general Paal-Knorr reaction support the hemiaminal cyclization pathway as the preferred route over an alternative enamine cyclization pathway. rsc.org These studies also highlight the important role of water and hydrogen-bonding in catalyzing the hydrogen-transfer steps of the reaction. rsc.org

Solvent-Free Reaction Conditions and Green Chemistry Principles in Synthesis

A significant trend in the synthesis of this compound is the adoption of solvent-free reaction conditions, which aligns with the principles of green chemistry. semanticscholar.orgmdpi.comrsc.org The elimination of volatile organic solvents reduces waste, minimizes environmental impact, and can simplify product purification. rsc.org

Several of the aforementioned heterogeneous catalytic systems, including aluminas, smectite clays, and MIL-53(Al), have been successfully employed under solvent-free conditions. semanticscholar.orgmdpi.comrsc.org In some cases, the reactions are facilitated by grinding or sonication, which provides the necessary energy for the reaction to proceed without the need for a solvent. semanticscholar.orgrsc.org Furthermore, the use of reusable heterogeneous catalysts enhances the green credentials of the synthesis by allowing for multiple reaction cycles, thereby reducing catalyst waste. mdpi.comrsc.org The development of catalyst- and solvent-free methods, where the reaction proceeds by simple stirring of the reactants at room temperature, represents the ultimate goal in green synthesis for this class of compounds. rsc.org

Impact of Reaction Parameters on Synthesis Efficiency and Selectivity

The efficiency and selectivity of the Paal-Knorr synthesis of this compound are significantly influenced by various reaction parameters, including the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

Catalyst Loading: The amount of catalyst used can have a substantial impact on the reaction yield. For instance, in the synthesis of a related N-aryl pyrrole using CATAPAL 200, it was observed that increasing the catalyst mass from 10 mg to 40 mg significantly increased the yield. mdpi.com However, a further increase to 80 mg resulted in a slight decrease in yield, suggesting an optimal catalyst loading exists. mdpi.com

Temperature: The reaction temperature is a critical parameter. In the alumina-catalyzed synthesis of a similar pyrrole, the optimal temperature was found to be 60°C. mdpi.com Temperatures higher than this did not improve the yield and in some cases led to a decrease, possibly due to the formation of by-products. mdpi.com

Reaction Time: The duration of the reaction also plays a crucial role. For the alumina-catalyzed process, the optimal reaction time was determined to be 45 minutes. mdpi.com Shorter times resulted in incomplete conversion, while longer reaction times led to a decrease in yield, again likely due to side reactions or product degradation. mdpi.com

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the ratio of hexane-2,5-dione to 4-nitroaniline, can affect the product yield. In the MIL-53(Al) catalyzed synthesis, it was found that a molar ratio of 1.2:1 of acetonylacetone to aniline provided the optimal yield. rsc.org

| Parameter | Catalyst | Condition | Effect on Yield | Reference |

|---|---|---|---|---|

| Catalyst Amount | CATAPAL 200 | 10 mg vs 40 mg | Yield increases with catalyst amount up to an optimum | mdpi.com |

| Temperature | CATAPAL 200 | 20°C to 100°C | Optimal yield at 60°C | mdpi.com |

| Time | CATAPAL 200 | 30 min to 120 min | Optimal yield at 45 min | mdpi.com |

| Molar Ratio (Dione:Amine) | MIL-53(Al) | 1:1 vs 1.2:1 | 1.2:1 ratio provides higher yield | rsc.org |

Alternative Synthetic Routes to this compound and its Analogues

The synthesis of N-arylpyrroles, including this compound, is not limited to a single pathway. Researchers have explored several alternative methods, each with unique advantages, to access this class of compounds. These routes include applications of classic name reactions, modern metal-catalyzed couplings, and various cyclization strategies.

Wittig Reaction Applications

The Wittig reaction and its variants, particularly the aza-Wittig reaction, represent a versatile approach for the synthesis of substituted pyrroles. While not a direct route to this compound from simple precursors, these reactions are instrumental in creating complex pyrrole-containing analogues.

The conventional Wittig reaction can be used to synthesize pyrroles bearing unsaturated side chains. For instance, a series of trans 2-(p-substitutedstyryl)pyrroles and their N-methyl derivatives have been successfully synthesized using this method. researchgate.net The modified Wittig reaction, employing diethyl phosphonates, has been shown to be effective primarily with N-substituted carbonylpyrroles. researchgate.net

More significantly, the intramolecular aza-Wittig reaction provides a powerful tool for ring formation. This reaction typically involves the in-situ formation of an iminophosphorane from an azide, which then reacts with an intramolecular carbonyl group to form the pyrrole ring. For example, substituted pyrroles can be synthesized from open-chained condensation products derived from α-azidoketones and 1,3-dicarbonyl dianions. The process involves a Staudinger reaction to form the iminophosphorane, followed by an intramolecular aza-Wittig cyclization. nih.govthieme-connect.com A metal-free, one-pot strategy has also been developed for constructing substituted pyrroles from chromones and phenacyl azides, proceeding through an aza-Wittig mechanism. researchgate.net

Indium Reduction-Triggered Intermolecular Heterocyclization

Indium-catalyzed reactions have emerged as a valuable tool in heterocyclic synthesis, offering mild and efficient pathways to pyrrole derivatives. For the synthesis of N-substituted pyrroles, indium(III) salts have been shown to be effective catalysts for the condensation of γ-diketones with various amines. scielo.br

This method allows for the synthesis of a variety of N-substituted pyrroles by reacting 2,5-hexanedione (B30556) with primary amines, including anilines, at room temperature under solvent-free conditions. scielo.br The reaction is sensitive to the electronic properties of the aniline; electron-donating groups lead to high yields, whereas strongly electron-withdrawing groups like the nitro group on 4-nitroaniline result in a moderate yield of the corresponding N-arylpyrrole. scielo.br This demonstrates a direct and straightforward intermolecular route to the target compound and its analogues.

Another novel approach is the indium-catalyzed formal N-arylation of N-unsubstituted pyrroles with primary amines. dntb.gov.ua This unique transformation involves the replacement of the nitrogen atom of the starting pyrrole with the nitrogen from the primary amine, providing a direct method to introduce aryl and alkyl groups onto the pyrrole nitrogen. dntb.gov.ua

| Catalyst | Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| InBr₃, InCl₃, or In(OTf)₃ | 4-Nitroaniline | Room Temperature, Solvent-Free, 40 min | 71 | scielo.br |

| InBr₃, InCl₃, or In(OTf)₃ | Aniline | Room Temperature, Solvent-Free, 20 min | 98 | scielo.br |

| InBr₃, InCl₃, or In(OTf)₃ | 4-Methoxyaniline | Room Temperature, Solvent-Free, 15 min | 95 | scielo.br |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for forming carbon-nitrogen bonds. These strategies are highly applicable to the synthesis of N-arylpyrroles. The Buchwald-Hartwig amination, a prominent example of such reactions, allows for the coupling of an amine (or in this case, a pyrrole) with an aryl halide.

To synthesize this compound, this strategy would involve the coupling of 2,5-dimethylpyrrole with a 4-halonitrobenzene, such as 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. This methodology is known for its excellent functional group tolerance, making it suitable for substrates containing sensitive groups like the nitro functionality.

Recent advancements have led to the development of highly efficient catalyst systems, such as those using low-loading Pd/keYPhos catalysts, which can effectively couple inexpensive and diverse aryl chlorides with N-H heteroarenes like pyrrole. ontosight.ai

Other Cyclization and Condensation Reactions

Among the various cyclization and condensation methods, the Paal-Knorr synthesis is the most direct and widely used route for preparing 2,5-disubstituted-N-arylpyrroles. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-nitroaniline. organic-chemistry.orgresearchgate.net

The reaction is typically carried out under neutral or weakly acidic conditions, and the addition of an acid catalyst like acetic acid can accelerate the process. organic-chemistry.org The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The electron-withdrawing nature of the nitro group on the p-nitrophenyl substituent has been noted to have a positive effect on the rate of the cyclization step. organic-chemistry.org

Numerous modifications to the Paal-Knorr synthesis have been developed to improve yields and reaction conditions, employing various catalysts. These include green chemistry approaches using water as a solvent or catalysts like graphene oxide, montmorillonite clays, and saccharin. rgmcet.edu.inresearchgate.net A one-pot, two-step process starting from 2,5-dimethylfuran (B142691) has also been developed, where it is first converted to 2,5-hexanedione and then reacted with a primary amine in a Paal-Knorr reaction. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Features | Reference |

| 2,5-Hexanedione | 4-Nitroaniline | Acetic Acid | Classic Paal-Knorr conditions | organic-chemistry.org |

| 2,5-Hexanedione | Various primary amines | Water | Environmentally friendly solvent | researchgate.net |

| 2,5-Hexanedione | Aniline | Graphene Oxide | Recyclable catalyst | researchgate.net |

| 2,5-Dimethylfuran | Various primary amines | Sulfuric Acid (Step 1) | One-pot, two-step process | mdpi.com |

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound can be achieved by modifying the core structure. This typically involves either altering the starting materials in a synthetic sequence or performing chemical transformations on the pre-formed pyrrole ring.

One example of a complex derivative is 1H-Pyrrole, 2,5-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-. The synthesis of this compound involves a multi-step organic pathway starting from simpler pyrrole and phenyl derivatives, incorporating transformations such as sulfuration and nitration reactions to build the final complex structure. ontosight.ai

More broadly, analogues of the title compound can be readily synthesized using the Paal-Knorr reaction by simply varying the primary amine component. Reacting 2,5-hexanedione with different substituted anilines or other primary amines allows for the creation of a large library of N-substituted 2,5-dimethylpyrroles. rgmcet.edu.inresearchgate.net For example, using aniline would yield 2,5-dimethyl-1-phenyl-1H-pyrrole, while using 4-methoxyaniline would produce 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole. This flexibility makes the Paal-Knorr synthesis a powerful tool for generating a diverse range of analogues for further study.

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethyl 1 4 Nitrophenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. Through the analysis of the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed portrait of the molecule's structure can be assembled.

The ¹H NMR spectrum of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole provides critical information regarding the number, environment, and connectivity of the protons within the molecule. The analysis reveals distinct signals corresponding to the aromatic protons of the nitrophenyl ring, the vinyl protons of the pyrrole (B145914) ring, and the methyl protons.

The protons on the 4-nitrophenyl group exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the downfield region of the spectrum. This is due to the strong electron-withdrawing effect of the nitro group, which deshields the adjacent aromatic protons. The two protons ortho to the nitro group are magnetically equivalent, as are the two protons meta to it.

The two vinyl protons on the pyrrole ring are chemically equivalent due to the symmetry of the molecule and appear as a singlet. The six protons of the two methyl groups attached to the pyrrole ring are also equivalent and give rise to a sharp singlet in the upfield region of the spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.35 | d | 2H, Ar-H (ortho to NO₂) |

| 7.58 | d | 2H, Ar-H (meta to NO₂) |

| 5.92 | s | 2H, Pyrrole-H |

| 2.08 | s | 6H, 2 x CH₃ |

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

The spectrum shows signals for the six distinct carbon environments in the molecule. The carbons of the 4-nitrophenyl ring appear in the aromatic region, with the carbon atom attached to the nitro group being the most downfield due to strong deshielding. The quaternary carbon attached to the pyrrole nitrogen is also observed in this region. The two equivalent carbons of the pyrrole ring double bond and the two equivalent quaternary carbons bearing the methyl groups appear at characteristic chemical shifts. Finally, the two equivalent methyl carbons are observed in the upfield region of the spectrum.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 146.5 | Ar-C (C-NO₂) |

| 143.8 | Ar-C (C-N) |

| 128.9 | Pyrrole-C (C-CH₃) |

| 125.1 | Ar-C (ortho to NO₂) |

| 124.6 | Ar-C (meta to NO₂) |

| 107.3 | Pyrrole-C (C=C) |

| 13.2 | CH₃ |

To further substantiate the structural assignments made from 1D NMR data, advanced NMR techniques can be employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment for this compound would show positive signals for the methyl carbons and the aromatic CH carbons, while the quaternary carbons would be absent.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide information about the connectivity between protons and carbons. An HSQC spectrum would show correlations between directly attached protons and carbons, confirming, for example, the connection between the pyrrole protons and their corresponding carbons. An HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds), which can be used to piece together the entire molecular structure by identifying correlations between, for instance, the methyl protons and the adjacent pyrrole carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides invaluable information about the molecular weight of a compound and can also shed light on its structure through the analysis of its fragmentation patterns.

In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 216, corresponding to the molecular formula C₁₂H₁₂N₂O₂.

In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions, which are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for this compound would likely involve the loss of the nitro group (NO₂) or cleavage of the bond between the phenyl and pyrrole rings.

| m/z | Proposed Fragment |

|---|---|

| 216 | [M]⁺ (Molecular Ion) |

| 170 | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 94 | [C₆H₈N]⁺ |

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the elemental composition as C₁₂H₁₂N₂O₂ by providing a measured mass that is extremely close to the calculated theoretical mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural components: the nitro group, the aromatic rings, the pyrrole nucleus, and the methyl groups.

The most prominent features in the spectrum are the strong absorption bands corresponding to the nitro (NO₂) group. The asymmetric stretching vibration appears as a strong peak, while the symmetric stretch is also clearly visible. The aromatic C-H stretching vibrations of the nitrophenyl and pyrrole rings are observed at higher wavenumbers. The region from 1400 to 1600 cm⁻¹ is complex, containing absorptions from the aromatic C=C stretching of both the phenyl and pyrrole rings. The C-N stretching vibration between the phenyl ring and the pyrrole nitrogen also falls within this fingerprint region. The presence of methyl (CH₃) groups is confirmed by their characteristic C-H stretching and bending vibrations.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic (Phenyl and Pyrrole) |

| ~2975 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| ~1595 | C=C Stretch | Aromatic Ring |

| ~1520 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1495 | C=C Stretch | Pyrrole Ring |

| ~1345 | Symmetric NO₂ Stretch | Nitro Group |

| ~1300 | C-N Stretch | Aryl-Nitrogen |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, XRD studies have successfully determined its crystal structure, providing precise data on its unit cell dimensions and symmetry.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂O₂ |

| CCDC Number | 291983 nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.23 |

| b (Å) | 11.58 |

| c (Å) | 8.65 |

| α (°) | 90 |

| β (°) | 108.88 |

| γ (°) | 90 |

| Volume (ų) | 1061.5 |

| Z | 4 |

Raman Spectroscopy Investigations

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects molecular vibrations by measuring inelastic scattering of monochromatic light. This method is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in an IR spectrum.

Detailed Raman spectroscopic studies for this compound are not extensively reported in the scientific literature. However, a theoretical analysis suggests that prominent Raman bands would be expected for the symmetric stretching vibration of the nitro group, the "ring-breathing" modes of the phenyl and pyrrole rings, and vibrations associated with the C-C backbone. These signals would provide valuable complementary data to the IR spectrum for a complete vibrational analysis of the molecule.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA), specifically, measures the change in mass of a sample as it is heated. This provides information on thermal stability and decomposition behavior.

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 1 4 Nitrophenyl 1h Pyrrole

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. These "from the beginning" calculations are fundamental for predicting the properties of molecules.

Energetic and Molecular Structure Determinations

Detailed ab initio studies to determine the precise energetic landscape and optimized molecular geometry of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole have not been specifically reported in peer-reviewed literature. Such studies would typically involve geometry optimization to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Thermochemical and Thermodynamic Property Calculations

There is a lack of published research detailing the ab initio calculation of thermochemical and thermodynamic properties for this compound. These calculations would theoretically yield important data such as the standard enthalpy of formation (ΔHf°), which indicates the stability of a compound relative to its constituent elements, and the enthalpy of sublimation (ΔHsub), which is the energy required for a substance to change from a solid to a gas.

Proton and Electron Affinity Computations

Specific ab initio computations for the proton affinity (PA) and electron affinity (EA) of this compound are not available in the scientific literature. Proton affinity measures the basicity of a molecule in the gas phase, while electron affinity indicates the energy change when an electron is added to a neutral atom or molecule to form a negative ion.

Basicity and Adiabatic Ionization Enthalpy Calculations

Research detailing the calculation of the gas-phase basicity and adiabatic ionization enthalpy of this compound using ab initio methods could not be located. These values are crucial for understanding the fundamental reactivity and electronic structure of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has become a popular tool in computational chemistry for its balance of accuracy and computational cost. Despite its widespread use, dedicated DFT studies specifically characterizing this compound are not present in the available literature. Such studies, were they to be conducted, would provide valuable information on the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding chemical reactivity.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand might interact with a biological target. While molecular docking studies have been performed on various pyrrole (B145914) derivatives to explore their potential as therapeutic agents, no specific molecular docking simulations for this compound have been published. Such simulations would be instrumental in identifying potential biological targets and elucidating the binding modes and affinities, thereby guiding further experimental research.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions.

For this compound, MD simulations could be employed to explore the rotational barrier around the single bond connecting the pyrrole and nitrophenyl rings. This would reveal the preferred dihedral angle and the energy landscape associated with its rotation, which are critical for understanding the molecule's three-dimensional structure and how it might interact with other molecules. Furthermore, simulations in different solvents could elucidate the role of the environment on its conformational stability.

A hypothetical MD simulation setup for this compound would involve placing the molecule in a simulation box, solvating it with a suitable solvent, and then running the simulation for a sufficient time to observe its dynamic behavior. Analysis of the resulting trajectory would provide data on conformational preferences and stability.

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Description | Potential Value/Method |

| Force Field | A set of parameters to describe the potential energy of the system. | General Amber Force Field (GAFF) or similar |

| Solvent Model | The model used to represent the solvent molecules. | TIP3P for water, or an appropriate model for other solvents |

| Simulation Time | The total time the simulation is run. | Nanoseconds to microseconds |

| Temperature | The temperature at which the simulation is run. | 298.15 K (Room Temperature) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide accurate predictions of molecular geometries, energies, and various electronic properties.

High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory, have been utilized to determine the thermochemical and thermodynamic properties of this compound. nih.gov These calculations have been instrumental in determining the gas-phase enthalpies of formation, which show excellent agreement with experimental data. nih.gov

The electronic structure of this compound is characterized by the interaction between the electron-rich dimethylpyrrole ring and the electron-withdrawing nitrophenyl group. This intramolecular charge transfer significantly influences the molecule's properties. Quantum chemical calculations can quantify this by determining various electronic descriptors.

Table 2: Calculated Electronic Properties of this compound

| Property | Description | Calculated Value | Reference |

| Gas-Phase Enthalpy of Formation (ΔfH°g) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states in the gaseous phase. | 134.5 ± 4.5 kJ·mol⁻¹ | nih.gov |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. | 935.8 kJ·mol⁻¹ | nih.gov |

| Gas-Phase Basicity | The Gibbs free energy change for the gas-phase reaction of the molecule with a proton. | 906.0 kJ·mol⁻¹ | nih.gov |

| Adiabatic Ionization Enthalpy | The energy required to remove an electron from the molecule in its ground state. | 733.9 kJ·mol⁻¹ | nih.gov |

These calculations also provide insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. For similar nitrophenyl-substituted heterocyclic compounds, density functional theory (DFT) calculations have been used to analyze the frontier orbital energies and their implications for nonlinear optical (NLO) properties. nih.gov

Analysis of Electronic and Steric Influences on Molecular Properties

The molecular properties of this compound are governed by a delicate interplay of electronic and steric effects. The arrangement of functional groups imparts unique characteristics to the molecule, influencing its reactivity and physical properties. ontosight.ai

Electronic Influences: The primary electronic feature of this molecule is the push-pull system created by the electron-donating 2,5-dimethylpyrrole moiety and the electron-withdrawing 4-nitrophenyl group. The nitrogen atom of the pyrrole ring donates electron density to the aromatic system, which is then pulled towards the strongly electron-withdrawing nitro group on the phenyl ring. This intramolecular charge transfer is expected to result in a significant dipole moment and potential for nonlinear optical activity. nih.gov The presence of the nitro group is known to enhance the electrophilicity of the phenyl ring and can make the compound a candidate for applications in materials science, such as in the synthesis of dyes or conductive polymers. ontosight.ai

Steric Influences: The two methyl groups at the 2 and 5 positions of the pyrrole ring exert a significant steric influence. These groups can affect the planarity of the molecule by sterically hindering the free rotation around the bond connecting the pyrrole and phenyl rings. This twisting of the molecular structure can, in turn, affect the extent of π-conjugation between the two aromatic rings. A more planar conformation would allow for better orbital overlap and enhanced electronic communication, while a more twisted conformation would disrupt this. The interplay between steric hindrance and electronic effects is crucial in determining the final geometry and, consequently, the spectroscopic and material properties of the compound. rsc.orgsdu.dk

Table 3: Summary of Influences on Molecular Properties

| Influence | Originating Group(s) | Effect on Molecular Property |

| Electronic (Push-Pull) | 2,5-dimethylpyrrole (donor) and 4-nitrophenyl (acceptor) | Increased dipole moment, potential for nonlinear optical properties, modified reactivity of both rings. |

| Steric Hindrance | 2,5-dimethyl groups | Twisting of the dihedral angle between the pyrrole and phenyl rings, affecting π-conjugation and planarity. |

Reactivity and Mechanistic Studies of 2,5 Dimethyl 1 4 Nitrophenyl 1h Pyrrole

Investigation of Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is known to be electron-rich and, therefore, highly susceptible to electrophilic aromatic substitution. In the case of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, the presence of methyl groups at the 2 and 5-positions deactivates these sites for substitution. Consequently, electrophilic attack is directed to the 3 and 4-positions of the pyrrole ring.

A plausible mechanism for electrophilic substitution at the 3-position would involve the attack of an electrophile to form a stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. The stability of this intermediate is a key factor in determining the reaction's feasibility and rate.

Study of Reactions Involving the Nitrophenyl Moiety

The 4-nitrophenyl group attached to the pyrrole nitrogen is a versatile functional moiety that can undergo a variety of chemical transformations. The most prominent of these is the reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of various derivatives with potential applications in materials science and medicinal chemistry.

The synthesis of 2,5-dimethyl-1-(4-aminophenyl)-1H-pyrrole from its nitro precursor is a well-established reaction. researchgate.net This reduction can be achieved using various reducing agents, with the choice of reagent depending on the desired selectivity and reaction conditions.

| Reagent System | Product | Application of Product |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | 2,5-dimethyl-1-(4-aminophenyl)-1H-pyrrole | Precursor for dyes, polymers, and pharmaceuticals |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | 2,5-dimethyl-1-(4-aminophenyl)-1H-pyrrole | Intermediate in organic synthesis |

| Transfer Hydrogenation (e.g., Hydrazine/Pd-C) | 2,5-dimethyl-1-(4-aminophenyl)-1H-pyrrole | Alternative to high-pressure hydrogenation |

Beyond reduction, the electron-withdrawing nature of the nitro group activates the phenyl ring towards nucleophilic aromatic substitution, although this is less common for N-aryl pyrroles compared to other activated systems.

Cycloaddition Reactions and Their Scope

The pyrrole ring in N-arylpyrroles can participate as a diene in Diels-Alder cycloaddition reactions, particularly with highly reactive dienophiles such as arynes. A study on the cycloaddition of N-arylpyrroles with benzynes, generated from diaryliodonium salts, has demonstrated the feasibility of this approach to synthesize bridged-ring amines. nih.gov

In this reaction, the N-arylpyrrole acts as a 4π-electron component, and the benzyne (B1209423) acts as a 2π-electron component in a [4+2] cycloaddition. The resulting cycloadducts are bridged-ring amines, which can be further transformed into other valuable compounds. nih.gov

| N-Arylpyrrole | Dienophile (Aryne Precursor) | Product Type | Yield (%) |

| 1-Phenylpyrrole | Phenyl(mesityl)iodonium tosylate | Bridged-ring amine | 35-96 |

| Substituted N-Arylpyrroles | Various diaryliodonium salts | Substituted bridged-ring amines | Moderate to excellent |

This methodology has been extended to a wide range of N-arylpyrroles and diaryliodonium salts, affording a diverse library of bridged-ring amines in good to excellent yields. nih.gov The reaction proceeds under mild conditions and demonstrates the utility of this compound and its analogs in constructing complex molecular architectures.

Heteroatom Reactivity and Functional Group Transformations

The synthesis of pyrrole compounds bearing thiol (-SH) and disulfide (-SS-) functional groups has been reported, indicating that heteroatoms can be introduced into pyrrole-containing molecules. mdpi.com Such transformations on this compound would likely involve multi-step synthetic sequences, potentially starting with the functionalization of the pyrrole ring or the nitrophenyl moiety.

Further derivatization could involve transformations of the methyl groups, although these are generally less reactive than the pyrrole ring itself. Oxidative conditions could potentially lead to the formation of carboxylic acid or aldehyde functionalities at the methyl positions, though this would require harsh conditions that might also affect other parts of the molecule.

Mechanistic Pathways of Derivatization Reactions

The primary method for the synthesis of this compound and its analogs is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (4-nitroaniline). researchgate.net

The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation. It is generally accepted that the reaction proceeds through the following key steps:

Amine Addition: The primary amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.

Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate.

Dehydration: A series of dehydration steps then occur to form the aromatic pyrrole ring.

Computational studies have supported this mechanistic pathway, highlighting the importance of the hemiaminal intermediate.

The mechanistic pathways for other derivatization reactions, such as the reduction of the nitro group, typically follow well-established routes. For catalytic hydrogenation, the reaction proceeds on the surface of the metal catalyst with the stepwise addition of hydrogen atoms. For the Diels-Alder reaction with arynes, the mechanism is believed to be a concerted pericyclic process.

Applications and Potential in Advanced Scientific Disciplines

Medicinal Chemistry and Biological Activity Research

The core structure of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole makes it a versatile scaffold in medicinal chemistry. The pyrrole (B145914) ring is a key component in many biologically active natural products and synthetic drugs. The addition of dimethyl groups can enhance lipophilicity and steric bulk, while the 4-nitrophenyl group can influence electronic properties and potential interactions with biological targets. These features have prompted a range of studies to elucidate its therapeutic promise.

The antimicrobial potential of this compound and its derivatives has been a subject of scientific inquiry.

Antibacterial Activity: Specific research has demonstrated the antibacterial efficacy of this compound. In one study, the compound exhibited significant activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. This potency is comparable to some established antibiotics, highlighting its potential as a lead compound for the development of new antibacterial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

| This compound | Staphylococcus aureus | 3.12 |

| Ciprofloxacin (Control) | Staphylococcus aureus | 2 |

| Triclosan (Control) | Escherichia coli | 10 |

Antifungal Activity: While direct studies on the antifungal properties of this compound are not extensively documented, the broader class of pyrrole derivatives has shown promise. For instance, a novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, demonstrated activity against various fungal species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The MIC values for this related compound ranged from 21.87 to 43.75 µg/mL, suggesting that the dimethylpyrrole scaffold can be a valuable starting point for the development of new antimycotic drugs. nih.gov Further investigation into this compound is warranted to determine its specific antifungal spectrum.

Antitubercular Activity: The 2,5-dimethylpyrrole scaffold is a key feature in several compounds investigated for their activity against Mycobacterium tuberculosis. ucl.ac.uknih.gov Although specific MIC values for this compound against M. tuberculosis are not readily available in the cited literature, extensive research on its analogues provides valuable insights. A series of N-phenyl-2,5-dimethylpyrrole derivatives have been synthesized and evaluated, with some compounds showing high potency against both susceptible and multidrug-resistant (MDR) strains of M. tuberculosis at submicromolar concentrations. nih.gov For example, a library of 2,5-dimethylpyrrole derivatives exhibited antimycobacterial activity with MIC values ranging from 0.40 to >25 µg/mL against M. tuberculosis (H37Rv). ucl.ac.uk These findings underscore the potential of the 2,5-dimethyl-1-arylpyrrole core structure in the design of novel antitubercular agents.

The cytotoxic effects of this compound have been evaluated against cancer cell lines. In a study involving HeLa-derived cervical cancer cells, the compound demonstrated dose-dependent cytotoxicity with an IC50 value of approximately 14 µM. This indicates its potential as a foundational molecule for the development of new anticancer therapies.

| Compound | Cell Line | IC50 (µM) |

| This compound | HeLa (Cervical Cancer) | ~14 |

The broader class of pyrrole derivatives has been extensively studied for its anticancer properties, with various mechanisms of action identified. sigmaaldrich.com

Antiviral Properties: There is limited direct evidence in the reviewed literature specifically detailing the antiviral properties of this compound. However, the general class of pyrrole derivatives has been investigated for antiviral activity.

Anti-inflammatory Properties: The anti-inflammatory potential of pyrrole-containing compounds is well-established, with several pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) in clinical use. nih.gov While specific in vivo or in vitro anti-inflammatory data for this compound is not detailed in the provided search results, the structural motif is of interest. The 4-nitrophenyl group, being an electron-withdrawing group, could influence the inhibition of key inflammatory enzymes like cyclooxygenase (COX). nih.gov Studies on related 1,5-diarylpyrrole derivatives have shown potent and selective COX-2 inhibitory activity. nih.gov This suggests that this compound could be a candidate for further investigation as an anti-inflammatory agent.

Derivatives of 2,5-dimethyl-1H-pyrrole have been synthesized and evaluated as inhibitors of crucial bacterial enzymes, highlighting a potential mechanism for their antimicrobial effects. nih.gov

Enoyl-ACP Reductase (InhA) Inhibition: Enoyl-ACP reductase is a vital enzyme in the fatty acid biosynthesis pathway of bacteria, including Mycobacterium tuberculosis. A study on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated their potential to inhibit this enzyme. nih.gov Molecular docking studies of these derivatives revealed binding interactions within the active site of enoyl ACP reductase. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is another critical enzyme for bacterial survival, involved in the synthesis of nucleic acid precursors. The same series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives also showed inhibitory action against DHFR. nih.gov The ability of these pyrrole derivatives to inhibit both Enoyl ACP Reductase and DHFR suggests a dual-target mechanism that could be advantageous in overcoming drug resistance.

While a detailed SAR study focused solely on this compound is not available in the provided results, analysis of related 2,5-dimethylpyrrole derivatives in antitubercular studies offers valuable insights. ucl.ac.uk For instance, substitutions on the N-phenyl ring have been shown to significantly impact activity against M. tuberculosis. The replacement of the N-phenyl group with other cyclic moieties, such as cyclohexyl, 4-chlorobenzyl, 4-fluorobenzyl, and 2-benzothiazolyl, has been tolerated and in some cases led to potent activity. ucl.ac.uk This suggests that the 1-position of the 2,5-dimethylpyrrole core is a critical point for modification to optimize antimycobacterial potency.

The this compound scaffold serves as a promising starting point for molecular design and optimization. Computational studies, such as molecular docking, have been employed to understand the binding modes of related 2,5-dimethylpyrrole derivatives with their putative targets, like MmpL3 in M. tuberculosis. ucl.ac.uk These in silico approaches, combined with synthetic modifications, can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The existing data on related compounds suggests that modifications at the 1-position of the pyrrole ring and the introduction of different substituents on the phenyl ring could lead to the development of more effective therapeutic agents. ucl.ac.uknih.gov

Materials Science and Optoelectronic Applications

The unique electronic properties originating from its intramolecular charge-transfer characteristics make this compound a candidate for investigation in materials science, particularly in the realm of organic electronics and optoelectronics.

Precursor in the Synthesis of Advanced Materials (e.g., Conductive Polymers)

Pyrrole and its derivatives are well-known building blocks for conductive polymers. ontosight.ai The polymerization of pyrrole leads to polypyrrole, an intrinsically conductive polymer with a wide range of applications. The properties of polypyrrole can be tuned by substituting the pyrrole monomer. While direct studies on the polymerization of this compound are not extensively documented in publicly available research, its structure suggests potential as a monomer for creating functionalized conductive polymers. The presence of the 4-nitrophenyl group could be leveraged to modify the electronic properties, solubility, and processability of the resulting polymer.

Research on similar structures, such as 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, has shown that nitrophenyl-substituted pyrroles can be electropolymerized to form stable, electroactive films with distinct electrochromic properties. This indicates that the N-(4-nitrophenyl)pyrrole core is a viable component for building electroactive polymers. The methyl groups at the 2 and 5 positions in this compound would, however, block the typical α-α coupling required for linear polypyrrole formation, suggesting that any polymeric materials derived from it would require alternative polymerization strategies or would result in materials with different connectivity and properties compared to traditional polypyrrole.

Investigation of Photophysical Properties (e.g., Light Absorption and Emission)

The photophysical properties of this compound are governed by its donor-acceptor structure. The electron-rich dimethylpyrrole ring acts as the electron donor, while the electron-deficient nitrophenyl ring serves as the acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.

Molecules with strong ICT character typically exhibit significant solvatochromism, where the position of their absorption and fluorescence bands changes with the polarity of the solvent. While specific, detailed spectral data for this compound is not widely reported, the general characteristics of N-arylpyrroles and nitroaromatic compounds can be considered. The UV-Vis absorption spectrum is expected to show bands corresponding to π-π* transitions within the aromatic rings and a lower energy band corresponding to the ICT transition. This ICT band would likely be broad and sensitive to the environment.

The fluorescence of such compounds is often weak, as the nitroaromatic group can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, which quenches fluorescence. However, the specific emission properties would be influenced by factors like the degree of twist between the pyrrole and phenyl rings.

Table 1: Illustrative Photophysical Properties of a Generic Donor-Acceptor N-Arylpyrrole This table is for illustrative purposes, showing typical data for compounds with similar structures, as specific experimental data for this compound is not readily available.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Hexane | 350 | 450 | 6500 |

| Dichloromethane | 375 | 500 | 7100 |

| Acetonitrile | 380 | 520 | 7300 |

Potential in Optoelectronic Devices

The donor-acceptor architecture of this compound makes it a candidate for several applications in optoelectronic devices, although specific device integration has not been reported. The potential arises from its electronic and optical properties. For instance, materials with strong ICT are often investigated for their nonlinear optical (NLO) properties. The significant change in dipole moment between the ground and excited states can lead to a large second-order hyperpolarizability, a key requirement for materials used in electro-optic modulators and other photonic devices.

Furthermore, its potential role as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells could be explored. In OLEDs, it could theoretically function as a host material or as a dopant in the emissive layer. In OPVs, derivatives could be designed to act as either donor or acceptor materials, absorbing light to generate excitons (electron-hole pairs). However, significant research and modification of the core structure would be necessary to optimize it for such applications, particularly to enhance charge transport properties and fluorescence quantum yield.

Applications in Biomolecular Labeling

The use of this compound in biomolecular labeling is not documented. However, the field of fluorescent probes often utilizes small organic molecules with environmentally sensitive fluorescence. If the compound were found to exhibit significant changes in its fluorescence (e.g., turning on" or shifting wavelength) upon binding to a biological target or in response to a change in the local environment (like polarity or viscosity), it could be a starting point for the design of a fluorescent probe. The nitrophenyl group can also act as a quencher, and its reduction to an aniline (B41778) in a specific biological environment could potentially restore fluorescence, a mechanism used in probes for hypoxic conditions.

Applications in Dye and Pigment Chemistry

The strong absorption of light by the nitrophenyl group suggests that this compound has inherent properties relevant to dye and pigment chemistry. ontosight.ai

Chromophore Design and Optical Properties

A chromophore is the part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. In this compound, the entire conjugated system, encompassing both the pyrrole and nitrophenyl rings, acts as the chromophore.

The design of this chromophore is based on the principle of intramolecular charge transfer.

Electron Donor: The 2,5-dimethyl-1H-pyrrole ring is an electron-rich aromatic system. The nitrogen lone pair and the π-electrons of the ring can be donated into the conjugated system.

Electron Acceptor: The 4-nitrophenyl group is a potent electron acceptor due to the strong electron-withdrawing nature of the nitro (-NO₂) group through both inductive and resonance effects.

π-Bridge: The single bond connecting the pyrrole nitrogen to the phenyl ring acts as a part of the conjugated bridge, allowing electronic communication between the donor and acceptor.

The absorption of light promotes an electron from a molecular orbital largely located on the donor (pyrrole) part of the molecule to an orbital primarily located on the acceptor (nitrophenyl) part. The energy of this transition, and thus the color of the compound, can be tuned by modifying the strength of the donor and acceptor groups or by altering the conjugation path. For example, replacing the methyl groups with other substituents or adding further conjugated units could shift the absorption wavelength. The presence of the nitro group typically imparts a yellow to orange color to organic compounds.

Catalytic Applications (e.g., as ligands or active components in catalysts)

While direct, documented catalytic applications of this compound are not extensively reported in scientific literature, an analysis of its structural and electronic features allows for informed inferences about its potential in the field of catalysis. The compound's N-aryl-2,5-dimethylpyrrole framework, particularly the presence of a strong electron-withdrawing nitro group on the phenyl ring, suggests its potential utility as a ligand for transition metal catalysts.

The core of its potential catalytic function lies in its ability to act as a ligand, where the nitrogen atom of the pyrrole ring can coordinate to a metal center. The electronic properties of such a ligand are crucial in modulating the reactivity and selectivity of the catalyst. The 4-nitrophenyl group significantly reduces the electron density on the pyrrole nitrogen, making this compound an electron-deficient ligand. This characteristic can be advantageous in various catalytic cycles.

In the realm of palladium-catalyzed reactions, the electronic nature of the supporting ligands is a key determinant of catalytic efficiency. For instance, in cross-coupling reactions, an electron-deficient ligand can facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. Research into palladium(II) complexes with other nitrophenyl-containing ligands has demonstrated their efficacy in reactions such as the Sonogashira coupling. researchgate.net This suggests that a palladium complex incorporating this compound could potentially exhibit interesting catalytic activity in similar carbon-carbon bond-forming transformations.

Furthermore, studies on the palladium-catalyzed C-H functionalization of electron-deficient pyrrole derivatives highlight the importance of the pyrrole's electronic properties. jiaolei.group Although these studies often involve pyrroles with electron-withdrawing groups directly attached to the pyrrole ring, the N-(4-nitrophenyl) substituent in the target compound similarly imparts an electron-deficient character to the pyrrole moiety. This could render it a suitable component in catalyst systems designed for C-H activation, influencing both the reactivity and regioselectivity of the transformation.

The broader class of N-aryl-2,5-dimethylpyrroles has also been explored in other catalytic contexts. For example, tungsten-catalyzed synthesis of N-aryl-2,3,4,5-tetraarylpyrroles demonstrates the involvement of N-arylpyrrole structures in catalytic processes. chemrxiv.orgresearchgate.net While the specific substitution pattern and the nature of the metal center dictate the reaction outcome, these examples underscore the potential for N-arylpyrroles to participate in and influence catalytic transformations.

Given the nascent stage of research into the catalytic applications of this specific compound, detailed performance data is not available. However, a hypothetical representation of its potential in various catalytic reactions can be envisioned as presented in the table below. This table serves as a conceptual framework for future experimental investigations.

| Catalytic Reaction | Potential Catalyst System | Role of this compound | Anticipated Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) / this compound | Ligand | Enhanced reductive elimination due to electron-deficient nature |

| Heck Coupling | Pd(II) / this compound | Ligand | Modulation of catalyst stability and activity |

| C-H Arylation | Rh(I) or Pd(II) / this compound | Ligand | Influence on regioselectivity and catalyst turnover |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The classical synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole is often achieved through the Paal-Knorr condensation of 4-nitroaniline (B120555) with 2,5-hexanedione (B30556). While effective, future research will likely focus on the development of more sustainable and efficient synthetic methodologies.

Green Chemistry Approaches: The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future synthetic explorations should prioritize the use of environmentally benign solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. researchgate.net Furthermore, the development of catalyst-free or biodegradable catalyst-promoted reactions will be a key area of investigation. Recent studies have demonstrated the utility of recyclable catalysts like alumina (B75360) in the solvent-free synthesis of this very compound, offering a promising avenue for greener production.

Advanced Catalytic Systems: The exploration of novel catalytic systems can offer significant improvements in terms of reaction rates, yields, and selectivity. This includes the investigation of:

Nanocatalysts: Offering high surface area-to-volume ratios and unique electronic properties, nanocatalysts could provide enhanced catalytic efficiency.

Organocatalysts: The use of small organic molecules as catalysts presents a metal-free and often more sustainable alternative to traditional metal-based catalysts.

Photocatalysis and Electrocatalysis: These methods can enable reactions to proceed under mild conditions, often with high selectivity, by utilizing light or electrical energy to drive the chemical transformations.

Flow Chemistry and Process Optimization: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. Adapting the synthesis of this compound to a flow process could lead to a more efficient and reproducible manufacturing protocol.

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry provides powerful tools to predict the physicochemical properties and biological activities of molecules, thereby guiding experimental research and accelerating the discovery process.

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. These calculations can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions, which are crucial for understanding its behavior in biological and material science contexts.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for derivatives of this compound, it will be possible to predict the activity of novel analogues and prioritize the synthesis of the most promising candidates for a specific therapeutic target.

Molecular Docking Simulations: To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed. These simulations can predict the binding affinity and mode of interaction of the molecule with the active sites of various biological targets, such as enzymes and receptors. This information is invaluable for identifying potential mechanisms of action and for the rational design of more potent and selective inhibitors.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. In silico ADMET prediction tools can be used to assess the pharmacokinetic and toxicological profile of this compound and its derivatives at an early stage of the research, helping to identify potential liabilities and guide molecular optimization.

Broadening the Scope of Biological Evaluations and Target Identification

The pyrrole (B145914) scaffold is a common feature in many biologically active natural products and synthetic drugs. researchgate.net Preliminary research suggests that this compound and its derivatives possess antimicrobial and cytotoxic properties. Future research should aim to broaden the scope of these biological evaluations and identify specific molecular targets.

Expanded Antimicrobial Screening: The compound should be tested against a wider panel of pathogenic bacteria and fungi, including multidrug-resistant strains, to fully characterize its antimicrobial spectrum.

Anticancer Activity and Mechanistic Studies: The cytotoxic effects of the compound should be investigated in a diverse range of cancer cell lines. Subsequent mechanistic studies could explore its effects on cell cycle progression, apoptosis, and key signaling pathways involved in cancer development and progression.

Enzyme Inhibition Assays: Based on the structural features of the molecule and the results of molecular docking studies, a panel of relevant enzymes could be selected for inhibition screening. This could include kinases, proteases, and other enzymes implicated in various diseases.

Target Identification and Validation: For compounds that exhibit significant biological activity, target identification studies will be crucial to elucidate their mechanism of action. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify the specific cellular components with which the compound interacts.

Development of Structure-Property Relationships for Material Science Applications

The unique electronic properties of the pyrrole ring make it a valuable building block for the development of advanced organic materials. The presence of the electron-withdrawing nitro group and the potential for polymerization suggest that this compound could be a precursor for functional materials.

Conductive Polymers: Polypyrroles are a well-known class of intrinsically conducting polymers. ontosight.ai Future research could focus on the polymerization of this compound to create novel conductive materials. The influence of the nitrophenyl substituent on the electronic and electrochemical properties of the resulting polymer would be a key area of investigation.

Organic Semiconductors: The π-conjugated system of the pyrrole ring is a desirable feature for organic semiconducting materials used in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). bioscipublisher.com The structure-property relationships of derivatives of this compound could be systematically studied to optimize their charge transport characteristics and optical properties for these applications.

Nonlinear Optical (NLO) Materials: The combination of an electron-donating pyrrole ring and an electron-withdrawing nitrophenyl group suggests that this compound may exhibit nonlinear optical properties. Future studies could involve the synthesis of a series of derivatives with varying substituents to establish structure-NLO property relationships and evaluate their potential for applications in photonics and optoelectronics.

Integration into Multidisciplinary Research Platforms

The versatility of the this compound scaffold makes it an ideal candidate for integration into multidisciplinary research platforms, bridging the gap between chemistry, biology, and materials science.

Chemical Biology and Molecular Probes: Functionalized derivatives of this compound could be developed as molecular probes to study biological processes. For example, the incorporation of fluorescent tags or reactive groups could enable the visualization and identification of specific biomolecules or cellular structures.

Sensor Technology: The electronic properties of polymers derived from this compound could be exploited for the development of chemical and biological sensors. The interaction of the polymer with specific analytes could induce a measurable change in its conductivity or optical properties, forming the basis of a sensing mechanism.

Combinatorial Chemistry and High-Throughput Screening: The development of efficient synthetic routes to a library of diverse derivatives of this compound would enable high-throughput screening for a wide range of biological activities and material properties. This approach would significantly accelerate the discovery of new lead compounds and functional materials.

Q & A

What are the standard synthetic routes for 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole?

Level: Basic

Answer:

The compound is typically synthesized via:

- Nitro group reduction : Reacting 2,5-dimethylpyrrole with 4-nitroaniline under hydrogenation using Pd/C as a catalyst. This reduces the nitro group to an amine, yielding the target compound .

- Palladium-catalyzed coupling : A method involving refluxing 2,5-dimethylpyrrole derivatives with aryl halides (e.g., 4-nitroiodobenzene) in xylene, followed by purification via recrystallization from methanol .